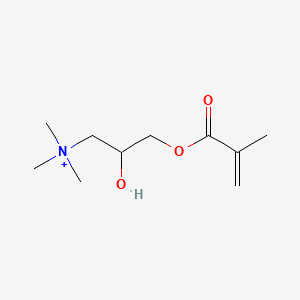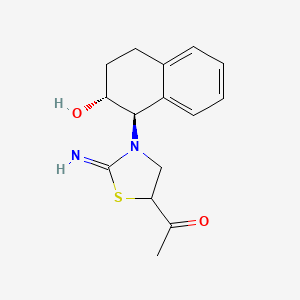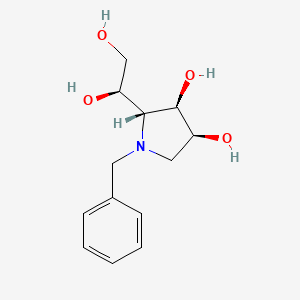
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is a synthetic compound belonging to the class of iminosugars These compounds are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol typically involves the use of D-mannose as a starting material. The synthetic route includes several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannose.
Formation of Imino Group: The protected mannose is then subjected to reductive amination with benzylamine to introduce the imino group, resulting in N-benzyl-2,3:5,6-di-O-isopropylidene-1,4-imino-D-allitol.
Deprotection: The final step involves the removal of the isopropylidene protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-substituted iminosugars and their oxidized or reduced forms .
科学研究应用
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol has several scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in the study of carbohydrate metabolism and enzyme mechanisms.
Biology: The compound is employed in research on glycoprotein processing and lysosomal storage disorders.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: The compound is used in the synthesis of other bioactive molecules and as a tool in drug discovery.
作用机制
The mechanism of action of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol involves its ability to mimic the transition state of glycosidase-catalyzed reactions. By binding to the active site of glycosidases, it inhibits their activity, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including glycoprotein processing and glycogen metabolism .
相似化合物的比较
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A potent glycosidase inhibitor with similar structural features.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with glycosidase inhibitory properties.
Isofagomine: A well-known glycosidase inhibitor used in the treatment of Gaucher disease.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is unique due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .
属性
CAS 编号 |
117770-11-3 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
(2R,3R,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13-/m0/s1 |
InChI 键 |
GJXFUTMBLXCJRJ-RVMXOQNASA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
规范 SMILES |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



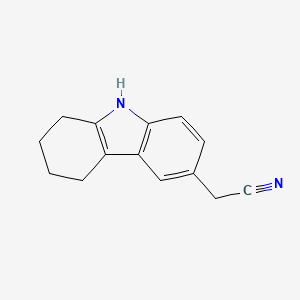
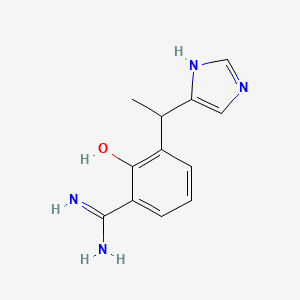
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
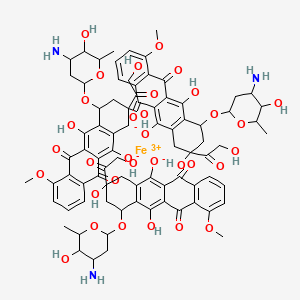
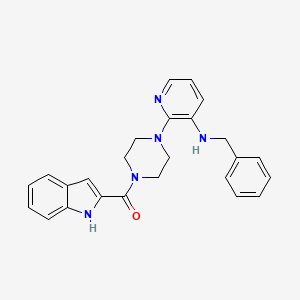
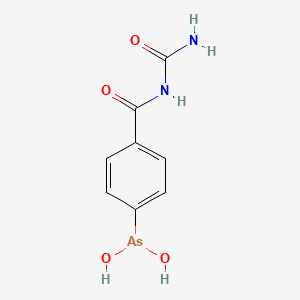
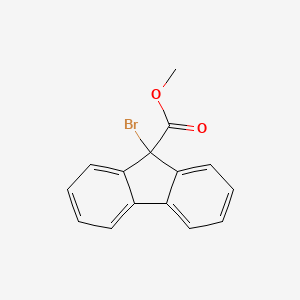
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

